5alpha-Androstane-3beta,7alpha,17beta-triol
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Overview
Description
5alpha-Androstane-3beta,7alpha,17beta-triol, also known as 7α-hydroxy-DHEA, is a steroid hormone that is produced in the adrenal gland. This hormone is a metabolite of dehydroepiandrosterone (DHEA), which is a precursor to both testosterone and estrogen. 5alpha-Androstane-3beta,7alpha,17beta-triol has been found to have a number of important physiological effects, and has been the subject of significant scientific research in recent years.
Scientific Research Applications
Pituitary Metabolism and Steroid Conversion Research has shown that in the male rat pituitary, 5alpha-androstane-3beta,17beta-diol is metabolized into polar steroids including 5alpha-androstane-3beta,7alpha,17beta-triol. This metabolite accounts for a significant portion of the total 3beta-diol metabolites, indicating a potential role in pituitary function, although the specific biological role remains unknown (Guiraud et al., 1979).
Therapeutic Potential in Inflammatory Conditions A synthetic derivative of 5alpha-androstane-3beta,7alpha,17beta-triol, known as HE3286, has demonstrated effectiveness in ameliorating symptoms in rodent models of rheumatoid arthritis. This suggests potential applications in treating chronic inflammation with a safer profile compared to traditional anti-inflammatory agents (Auci et al., 2010).
Androgen Metabolism and Estrogen Receptor Activation 5alpha-Androstane-3beta,17beta-diol, a metabolite of a potent androgen, has been shown to bind to estrogen receptor-beta and regulate gene transcription in neuronal cells. This suggests a role in mediating effects through estrogen receptor-mediated pathways in tissues like the brain (Pak et al., 2005).
Enzymatic Activity and Steroid Conversion Studies indicate that 5alpha-androstane-3beta,7alpha,17beta-triol is a substrate for human 11beta-hydroxysteroid dehydrogenase type 1, which is involved in the conversion of steroid hormones. This highlights the compound's involvement in steroid hormone metabolism and regulation (Hennebert et al., 2007).
properties
CAS RN |
19316-62-2 |
---|---|
Product Name |
5alpha-Androstane-3beta,7alpha,17beta-triol |
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3S,5R,7R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
InChI Key |
UFGLFVVFQFFPSV-LKBCLYITSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(C4)O)C)O |
synonyms |
3 beta,7 alpha,17 beta-trihydroxy-5 alpha-androstane 5 alpha-androstane-3 beta,7 alpha,17 beta-triol androstane-3,7,17-triol androstane-3,7,17-triol, (3alpha,5alpha,7alpha,17beta)-isomer androstane-3,7,17-triol, (3alpha,5alpha,7beta,17beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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